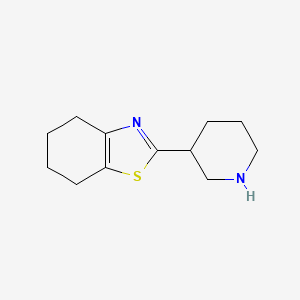

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

Descripción general

Descripción

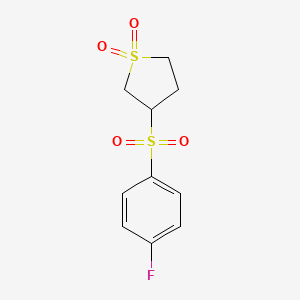

“(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities . This compound is related to the class of pyridinecarboxylic acids and derivatives . It is used as an intermediate in the production of Buthidazole .

Synthesis Analysis

The synthesis of compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” has been reported in various studies . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” has been analyzed in several studies . For example, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” have been studied . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” have been reported . For instance, the empirical formula of a related compound, Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate, is C9H12NNaO2S and its molecular weight is 221.25 .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Thiazole derivatives, such as “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine”, have been found to have diverse biological activities . They are used in the synthesis of various drugs, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Antioxidant Activity

Thiazole compounds have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to have analgesic and anti-inflammatory activities . For example, some polysubstituted thiazole derivatives have shown anti-inflammatory activity using formalin-induced paw edema .

Antitumor and Cytotoxic Activity

Thiazole compounds have shown potential in cancer treatment. For instance, some [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on three human tumor cell lines . Another study showed that HeLa cells treated with a thiazole compound showed G1-phase arrests .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . They can help protect nerve cells from damage or degeneration.

Chemical Reaction Accelerators

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis of Dyes

Thiazole compounds are used in the synthesis of various dyes . They can provide color to textiles, paper, leather, and other materials.

Fungicides and Biocides

Thiazole derivatives are used in the synthesis of fungicides and biocides . They can help control or kill harmful fungi and microorganisms.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of targets, includingSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint signaling pathways, which are necessary for cell response to DNA damage and for genome stability .

Mode of Action

Thiazole derivatives have been reported to disrupt processes related to dna replication . This suggests that (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine may interact with its targets to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine may affect multiple biochemical pathways leading to these diverse effects.

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . This suggests that (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine may have similar effects.

Action Environment

The crowdedtert-butyl group is known to elicit a unique reactivity pattern, which may be influenced by various environmental factors .

Propiedades

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-14(2,3)11-9-17-13(16-11)12(15)10-7-5-4-6-8-10/h4-9,12H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIMODLZVAEOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

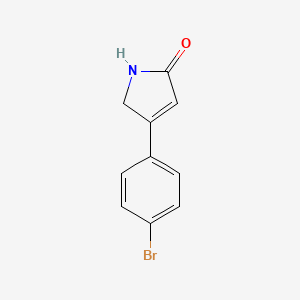

CC(C)(C)C1=CSC(=N1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol](/img/structure/B3199906.png)

![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)

![2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199990.png)

![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)